molecular formula C11H13NO B13070748 2-(3-Aminophenyl)cyclopentan-1-one

2-(3-Aminophenyl)cyclopentan-1-one

Cat. No.: B13070748
M. Wt: 175.23 g/mol
InChI Key: OOTWOFFJNOPAMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)cyclopentan-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation of cyclopentanone with an appropriate aminophenyl derivative under basic conditions . The reaction typically requires a solid-base catalyst such as potassium fluoride impregnated on alumina (KF/g-Al₂O₃) to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(3-Aminophenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The cyclopentanone ring can undergo various transformations, affecting the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminophenyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-aminophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6,12H2

InChI Key

OOTWOFFJNOPAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC(=CC=C2)N

Origin of Product

United States

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